N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide
Description
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide (CAS: 300680-23-3) is a benzamide derivative characterized by a benzotriazole moiety linked via a propyl chain to a benzamide group. The benzotriazole ring, a heterocyclic system with three nitrogen atoms, is notable for its role in coordination chemistry and as a directing group in metal-catalyzed reactions . The compound’s molecular formula is C22H20N4O, with a molecular weight of 356.43 g/mol. Structural determination via X-ray crystallography (using software like SHELX ) confirms its conformation, which is critical for understanding its reactivity and applications in organic synthesis or pharmacology.
Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)-3-phenylpropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c27-22(18-11-5-2-6-12-18)23-21(16-15-17-9-3-1-4-10-17)26-20-14-8-7-13-19(20)24-25-26/h1-14,21H,15-16H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYPJJNUGFGCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(NC(=O)C2=CC=CC=C2)N3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for benzotriazole derivatives often involve large-scale batch processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, dichloromethane, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized as a corrosion inhibitor and in the development of UV filters
Mechanism of Action
The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. This interaction is crucial for its biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide are best contextualized through comparison with analogous benzamide derivatives.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Molecular Formula: C12H17NO2
- Key Features : Contains an N,O-bidentate directing group (hydroxy and dimethyl ethyl substituents) instead of benzotriazole.
- Applications : Primarily used in metal-catalyzed C–H bond functionalization reactions due to its ability to coordinate with transition metals .
- Comparison : Unlike the benzotriazole group in the target compound, the N,O-bidentate system in this analog may offer enhanced regioselectivity in certain catalytic cycles. However, benzotriazole’s bulkier structure could provide steric control in reactions requiring hindered environments .
Imidazolyl Benzamides (e.g., 2.3.4.4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide)
- Molecular Formula: Not explicitly provided, but imidazole replaces benzotriazole.
- Key Features : Imidazole, a five-membered heterocycle with two nitrogen atoms, imparts distinct electronic properties compared to benzotriazole.
- Applications : Frequently explored in pharmacology for targeting enzymes like kinases or cytochrome P450 due to imidazole’s metal-binding capacity .
- Imidazole’s smaller size could enhance solubility but reduce thermal stability .
N-[1-(3,4-diethoxyphenyl)-3-phenylpropyl]benzamide
- Molecular Formula: C26H29NO3
- Key Features : Features diethoxy substituents on the phenyl ring, enhancing lipophilicity.
- Applications : Likely investigated for pharmacokinetic optimization, as alkoxy groups can improve membrane permeability .
- Comparison : The ethoxy groups in this analog contrast with the benzotriazole’s electron-deficient aromatic system. While ethoxy substituents may boost metabolic stability, benzotriazole’s rigid structure could confer resistance to enzymatic degradation .
Amino Acid-Linked Benzamides (e.g., Entries 13–17 in )
- Examples: Entry 13: Contains cyanomethoxy and hydroxy-phenylpropanolamide groups. Entry 15: Methoxy-substituted phenylpropanolamide with an acetylated backbone.
- Key Features: Modified with amino acid-like backbones and diverse alkoxy substituents.
- Applications : Designed for biological activity, possibly as protease inhibitors or receptor agonists/antagonists.
- Comparison: The target compound’s benzotriazole may offer superior directing capabilities in synthetic chemistry, whereas these analogs prioritize bioactivity through peptidomimetic design. Substituents like methoxy or ethoxy could enhance solubility but reduce reactivity in non-biological contexts .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Directing Group Efficiency : Benzotriazole’s tricyclic structure provides robust coordination sites for metals, outperforming N,O-bidentate groups in reactions requiring strong electron withdrawal .
- Pharmacological Potential: While imidazolyl benzamides () prioritize target engagement, the target compound’s benzotriazole may limit bioavailability due to higher molecular weight and rigidity .
- Synthetic Versatility : Alkoxy-substituted analogs () highlight trade-offs between solubility and reactivity, whereas the benzotriazole derivative excels in sterically demanding synthetic applications .
Biological Activity
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide, a compound featuring a benzotriazole moiety linked to a phenylpropyl chain and a benzamide group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H19N5O
- Molecular Weight : 357.41 g/mol
- CAS Number : 301169-22-2
- Boiling Point : 651.5 ± 55.0 °C (predicted)
| Property | Value |
|---|---|
| Density | 1.26 ± 0.1 g/cm³ (predicted) |
| pKa | 11.57 ± 0.46 (predicted) |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through π–π stacking interactions and hydrogen bonding. These interactions can lead to the inhibition or modulation of enzyme activity, which is crucial for its antimicrobial and anticancer effects .
Antimicrobial Activity
Research indicates that compounds with benzotriazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzotriazole can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .
In a study evaluating the antibacterial properties of related compounds, it was found that N-benzenesulfonylbenzotriazole derivatives demonstrated dose-dependent growth inhibition against Trypanosoma cruzi, highlighting the potential of benzotriazole derivatives in treating parasitic infections .
Antifungal Activity
The compound has also been assessed for antifungal activity against pathogens like Candida albicans. Research indicates that modifications in the benzotriazole ring can enhance antifungal efficacy, with minimum inhibitory concentrations (MICs) ranging from 1.6 μg/mL to 25 μg/mL against various fungi .
Anticancer Properties
This compound is being investigated for its potential anticancer properties. The mechanism appears to involve the inhibition of specific cancer cell pathways through its interaction with cellular targets . Further studies are needed to elucidate its efficacy and safety in clinical settings.
Case Studies and Research Findings
Several studies have explored the biological activities of benzotriazole derivatives:
- Antimicrobial Evaluation :
- Antiparasitic Activity :
- Structure-Activity Relationship (SAR) :
Q & A
Q. How do thermodynamic properties (e.g., solubility, stability) influence formulation strategies for this compound?
- Methodological Answer : Measure solubility parameters via the Hansen solubility equation using turbidimetry. Assess thermal stability with thermogravimetric analysis (TGA) and differential thermal analysis (DTA). For polymorph screening, conduct slurry experiments in 10+ solvents and analyze via powder XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
